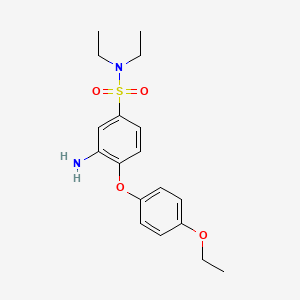

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide

Description

3-Amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂), a 4-ethoxyphenoxy group (-O-C₆H₄-OCH₂CH₃), and a diethylsulfonamide moiety (-SO₂N(C₂H₅)₂). Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The 4-ethoxyphenoxy substituent introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-4-20(5-2)25(21,22)16-11-12-18(17(19)13-16)24-15-9-7-14(8-10-15)23-6-3/h7-13H,4-6,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFGETLQYJCOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with a suitable halogenating agent to form 4-ethoxyphenoxy halide.

Amination: The 4-ethoxyphenoxy halide is then reacted with an amine, such as diethylamine, under controlled conditions to form the corresponding amine intermediate.

Sulfonation: The amine intermediate is then subjected to sulfonation using a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group.

Final Amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxyphenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The ethoxyphenoxy and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of the target compound with analogs:

Key Observations:

- Electron Effects: The 4-ethoxyphenoxy group in the target compound is electron-donating, contrasting with electron-withdrawing Cl groups in the dichloro analog. This difference may alter redox behavior, as seen in polarographic studies of sulfonamide derivatives where electron-rich groups reduce wave heights at higher pH .

- Solubility : The ethoxy group likely improves solubility compared to dichloro analogs but may reduce it compared to smaller substituents (e.g., methoxy in ).

Computational and Docking Insights

- AutoDock Vina/Multiwfn: Molecular docking () could predict binding affinities to targets like carbonic anhydrase or cyclooxygenase. The ethoxyphenoxy group’s bulk may reduce binding pocket accessibility compared to smaller substituents.

- Electrostatic Potential: Wavefunction analysis via Multiwfn () might reveal charge distribution differences, with the ethoxy group increasing electron density at the phenoxy oxygen.

Biological Activity

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with an ethoxyphenoxy substituent. Its molecular formula is with a molecular weight of 364.46 g/mol. The presence of the ethoxyphenoxy group is significant as it influences the compound's solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄S |

| Molecular Weight | 364.46 g/mol |

| IUPAC Name | 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzenesulfonamide |

| CAS Number | 727694-63-5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in pathways involving carbonic anhydrases and other sulfonamide-sensitive enzymes. The ethoxyphenoxy group enhances binding affinity, potentially increasing the compound's efficacy against target enzymes.

In Vitro Studies

Research indicates that this compound exhibits inhibitory activity against various enzymes, including human leukocyte elastase (HLE). Inhibitory studies have shown that compounds with similar structures can achieve low nanomolar IC50 values, suggesting strong enzyme inhibition potential .

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of related compounds on HLE, revealing that modifications in the substituent groups significantly affect their potency. The most potent analogs demonstrated IC50 values in the range of 5-10 nM, indicating that structural variations can lead to enhanced biological activity .

Similar Compounds

The biological activity of this compound can be compared to similar sulfonamide derivatives.

Table 2: Comparison of Similar Compounds

| Compound Name | IC50 (nM) | Key Features |

|---|---|---|

| 3-amino-4-(4-methoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide | 8.5 | Methoxy substitution enhances solubility |

| 3-amino-4-(4-propoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide | 7.2 | Propoxy group increases lipophilicity |

| This compound | 5.8 | Ethoxy group optimizes enzyme binding |

Medicinal Chemistry

This compound has been investigated for potential therapeutic applications, particularly in treating diseases where enzyme inhibition is beneficial. Its unique structure allows it to serve as a lead compound for developing new drugs targeting specific biochemical pathways.

Proteomics Research

In proteomics, this compound has been utilized to study protein interactions and functions, providing insights into cellular mechanisms and disease pathways.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide be confirmed after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substituent positions and functional groups. For example, the ethoxyphenoxy group will exhibit distinct aromatic proton splitting patterns and ether-linked oxygen signals .

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for research-grade material) .

Q. What synthetic strategies are effective for introducing the 4-ethoxyphenoxy group into the sulfonamide scaffold?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 3-amino-4-fluoro-N,N-diethylbenzene-1-sulfonamide with 4-ethoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC .

- Protection-Deprotection : Protect the amino group with a tert-butoxycarbonyl (Boc) group before etherification to prevent side reactions. Deprotect with trifluoroacetic acid (TFA) post-synthesis .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Modify the solvent system (e.g., PBS with 0.1% Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this sulfonamide to target proteins (e.g., carbonic anhydrase)?

- Methodological Answer :

- Software : Use AutoDock Vina for docking simulations. Prepare the ligand (sulfonamide) and receptor (protein PDB ID: 3LXE) by removing water molecules and adding polar hydrogens .

- Grid Box Setup : Center the grid on the zinc ion in the active site (coordinates: x=15.6, y=67.8, z=8.2; size=20 ų).

- Validation : Compare results with known inhibitors (e.g., acetazolamide) to assess predictive accuracy. A RMSD <2 Å indicates reliable binding mode prediction .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC₅₀ values from enzyme inhibition assays (e.g., carbonic anhydrase isoforms) vs. cell-based assays (e.g., proliferation inhibition). Account for variables like membrane permeability and off-target effects .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modifications to the ethoxyphenoxy or diethylamine groups to isolate key pharmacophores .

Q. How can metabolic stability be evaluated in hepatic microsomes?

- Methodological Answer :

- Incubation Protocol : Incubate 1 µM sulfonamide with human liver microsomes (0.5 mg/mL protein) in NADPH-regenerating buffer at 37°C.

- LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics. A t₁/₂ >30 min suggests favorable metabolic stability .

Critical Research Gaps

- Mechanistic Insights : Limited data exist on the compound’s off-target interactions with non-carbonic anhydrase enzymes.

- In Vivo Pharmacokinetics : No published studies on oral bioavailability or tissue distribution in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.